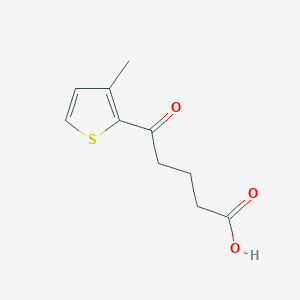

5-(3-Methyl-2-thienyl)-5-oxovaleric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

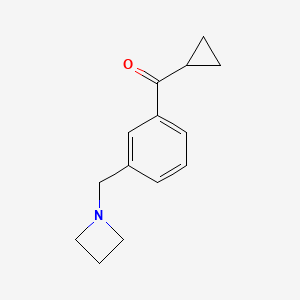

The compound “5-(3-Methyl-2-thienyl)-5-oxovaleric acid” is a carboxylic acid derivative with a thiophene ring. Thiophene is a five-membered aromatic ring with one sulfur atom. The presence of the carboxylic acid group (-COOH) and the thiophene ring could give this compound unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring, a carboxylic acid group, and a methyl group attached to the thiophene ring. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring and the carboxylic acid group. The thiophene ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is acidic and can participate in various reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiophene ring and the carboxylic acid group. For example, the compound is likely to be polar due to the presence of the carboxylic acid group .Aplicaciones Científicas De Investigación

Endocrine Function of Brown and Beige Adipose Tissue

A study by Whitehead et al. (2021) investigated the endocrine functions of brown and beige adipose tissues. They found that these tissues synthesize and secrete metabolites like 3-methyl-2-oxovaleric acid, impacting systemic energy expenditure. These metabolites, including 3-methyl-2-oxovaleric acid, play a role in regulating metabolic activities and exhibit anti-obesity effects in mouse models of obesity and diabetes, suggesting potential therapeutic applications (Whitehead et al., 2021).

Neurochemical Regulation

Javitt et al. (1987) explored the non-competitive regulation of phencyclidine/σ-receptors by d-(−)-2-amino-5-phosphonovaleric acid, a selective antagonist of N-methyl-D-aspartate (NMDA)-type excitatory amino acid receptors. This study provided insights into the neurochemical pathways involving NMDA receptors, potentially informing treatments for neurological disorders (Javitt et al., 1987).

Metabolomic Analysis in Disease

Kuhara and Matsumoto (1980) identified 2-methyl-3-oxovaleric acid in the urine of patients with methylmalonic aciduria. This metabolomic analysis provides valuable diagnostic information for propionic acidemia and methylmalonic aciduria, demonstrating the importance of metabolites like 2-methyl-3-oxovaleric acid in medical diagnostics (Kuhara & Matsumoto, 1980).

Photochemical and Coordination Chemistry

Irie et al. (2000) studied the photochromism of derivatives of 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene, demonstrating the role of thienyl-based compounds in photochromic reactions in crystalline phases. This research contributes to the understanding of photochemical processes and the development of photo-responsive materials (Irie et al., 2000).

Hypolipidemic Effects

Moriya et al. (1986) synthesized derivatives of 5-thienyl-4-oxazoleacetic acid and evaluated their hypolipidemic activity. The study highlighted the potential of thienyl derivatives in the development of novel hypolipidemic drugs (Moriya et al., 1986).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(3-methylthiophen-2-yl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-7-5-6-14-10(7)8(11)3-2-4-9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMIMJYXVSOCJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275992 |

Source

|

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methyl-2-thienyl)-5-oxovaleric acid | |

CAS RN |

951892-38-9 |

Source

|

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)

![Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325725.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325727.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325728.png)

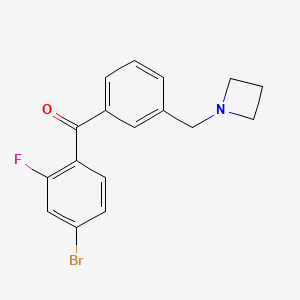

![4'-Bromo-3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone](/img/structure/B1325730.png)

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)

![3-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325732.png)

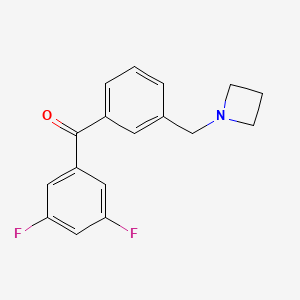

![4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325734.png)

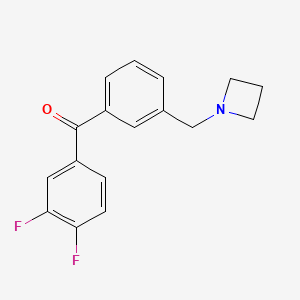

![2,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325736.png)